tert-Butyl (5-cyanothiazol-2-yl)carbamate
Description
tert-Butyl (5-cyanothiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.26 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H11N3O2S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
tert-butyl N-(5-cyano-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H11N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,1-3H3,(H,11,12,13) |
InChI Key |
BINOHIGOGGNASL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (5-cyanothiazol-2-yl)carbamate involves several steps. One common method includes the reaction of 5-cyanothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
tert-Butyl (5-cyanothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the tert-butyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using bases like cesium carbonate in solvents such as 1,4-dioxane.
Scientific Research Applications
tert-Butyl (5-cyanothiazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-cyanothiazol-2-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl (5-cyanothiazol-2-yl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A related compound with similar chemical properties but different applications.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Another similar compound with distinct chemical and physical properties.
These comparisons highlight the unique features and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Biological Activity
tert-Butyl (5-cyanothiazol-2-yl)carbamate is a compound that combines a thiazole ring with a cyanide group and a carbamate moiety, presenting unique properties that are of significant interest in biological research. This article explores its biological activity, including its potential as an enzyme inhibitor and its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 239.29 g/mol. The structural components include:
- Thiazole ring : Contributes to the compound's reactivity and interaction with biological molecules.
- Cyanide group : Potentially enhances biological activity through specific interactions.
- Carbamate moiety : Plays a crucial role in enzyme inhibition mechanisms.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly as an enzyme inhibitor. The following sections detail its specific activities and the methodologies used to assess them.
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes, making it valuable for biological assays. Key findings include:
- Mechanism of Action : The compound interacts with specific enzymes, modulating their activity through competitive or non-competitive inhibition mechanisms. Molecular docking studies suggest that the thiazole and carbamate groups are critical for binding to target sites on enzymes.
Case Studies
- Anti-Tuberculosis Activity : A study highlighted the potential of thiazole derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis (Mtb). The compound's structure allows it to target the Mur pathway in Mtb, which is essential for bacterial growth and absent in mammalian cells, thus providing selective inhibition .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro tests demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
